

physicochemical properties of 7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

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Compound of Interest	
Compound Name:	7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Cat. No.:	B1377999

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An In-Depth Technical Guide to the Physicochemical Properties of **7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid**

Introduction

7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrazolo-pyridine ring system. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of the bromine atom and the carboxylic acid group provides a versatile scaffold for synthesizing novel therapeutic agents, potentially for applications in oncology and neurology.^[1] Understanding the fundamental physicochemical properties of this molecule is a critical first step in the drug discovery pipeline, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

This guide provides a comprehensive overview of the core physicochemical properties of **7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid**, detailing not only the known and predicted values but also the robust experimental protocols required for their determination. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring a self-validating system for generating reliable and reproducible data.

Core Molecular & Physicochemical Identifiers

A summary of essential identifiers and computationally predicted properties provides a foundational snapshot of the compound. These values are crucial for initial screening and for designing subsequent experimental investigations.

Property	Value	Source
IUPAC Name	7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid	-
CAS Number	1352393-84-0	[2]
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	[2]
Molecular Weight	241.04 g/mol	[2]
Predicted LogP	1.795	[2]
Topological Polar Surface Area (TPSA)	54.6 Å ²	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	1	[2]

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a paramount property in drug development. A compound must possess adequate solubility in physiological fluids to be absorbed and transported to its site of action.[\[3\]](#) Poor solubility is a leading cause of failure for promising drug candidates. Therefore, accurate determination is essential for guiding formulation strategies, such as the use of cosolvents, surfactants, or complexation agents to enhance bioavailability.
[\[3\]](#)[\[4\]](#)[\[5\]](#)

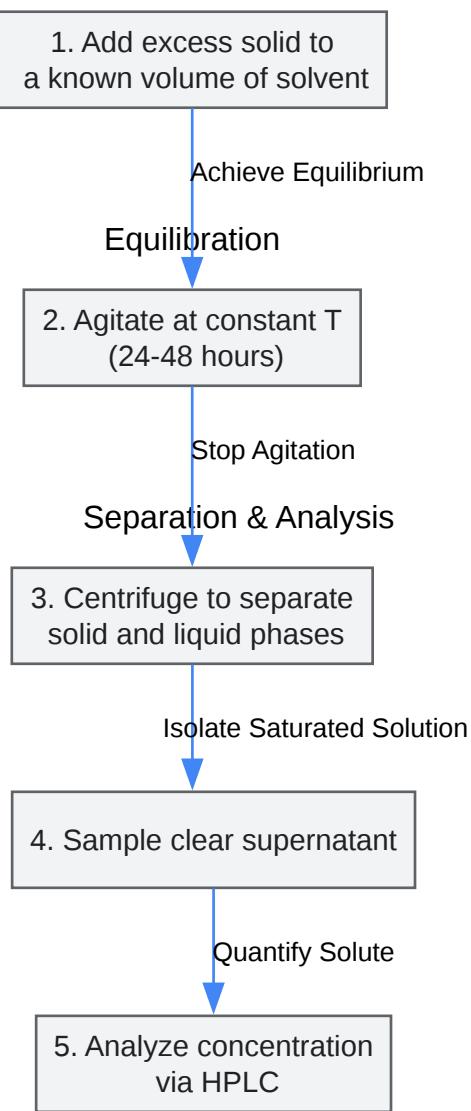
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method, valued for its simplicity and ability to achieve a true equilibrium state.[\[3\]](#)[\[6\]](#)

Methodology:

- Preparation of Saturated Solution: Add an excess amount of solid **7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid** to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed glass vial.^[6] The key is to ensure undissolved solid remains, confirming saturation.
- Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (usually 24 to 48 hours) to ensure equilibrium is reached.^{[3][5]} This step is critical because it allows the dissolution and precipitation processes to reach a steady state.
- Phase Separation: Separate the solid and liquid phases. This is a critical step where errors can be introduced. Centrifugation is the preferred method to pellet the undissolved solid.^[3] Filtration may also be used, but care must be taken to avoid adsorption of the solute onto the filter membrane.
- Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. If necessary, dilute the sample with the solvent to bring its concentration within the linear range of the analytical method.
- Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[7]

Preparation



1. Calibrate pH meter with standard buffers

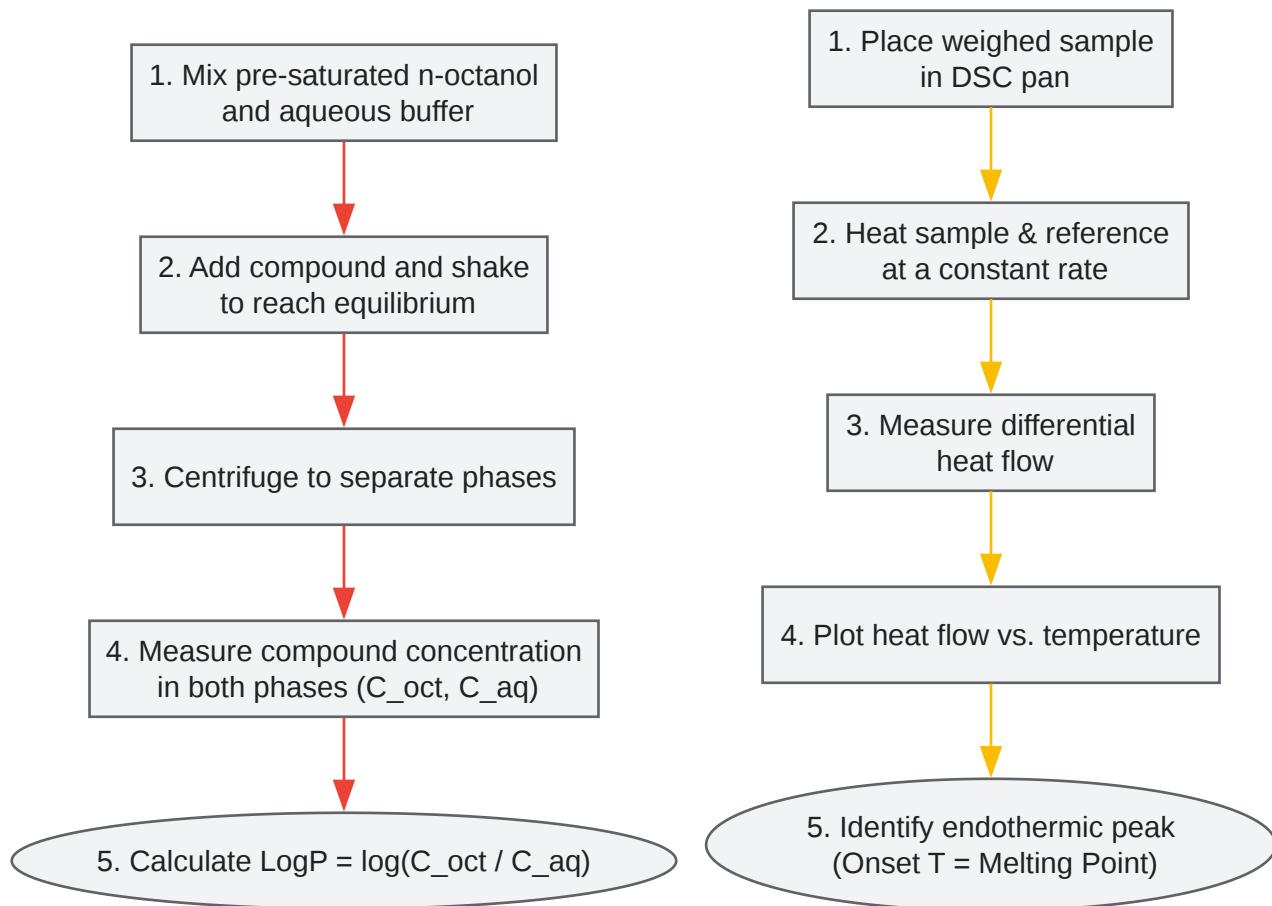
2. Prepare a known concentration of the compound solution

3. Add titrant (e.g., NaOH) in small increments

4. Record pH after each addition

5. Plot pH vs. Titrant Volume

6. Identify half-equivalence point ($pK_a = pH$)

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